
Methyl 3-hydroxythiophene-2-carboxylate
Overview
Description
Methyl 3-hydroxythiophene-2-carboxylate (CAS: 5118-06-9) is a heterocyclic organic compound with the molecular formula C₆H₆O₃S and a molecular weight of 158.18 g/mol . Its structure features a thiophene ring substituted with a hydroxyl group at position 3 and a methyl ester group at position 2 (Figure 1).
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common route involves the reaction of 3-hydroxythiophene with methanol in the presence of an acid catalyst. Another method includes the reaction of methyl thioglycolate with methyl 3-methoxyacrylate under specific conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as esterification, purification, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include thiophene derivatives with various functional groups, such as alkyl, aryl, and halogen substituents. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
Organic Synthesis
Methyl 3-hydroxythiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various thiophene derivatives. Its reactivity allows it to participate in multiple chemical transformations:
- Halogenation Reactions : The compound can undergo halogenation to yield functionalized thiophene derivatives, which are important in developing pharmaceuticals and agrochemicals .
- Alkylation Reactions : It can be transformed into mono- and di-alkyl ethers through successive alkylation processes, leading to compounds with enhanced biological activities .
Data Table: Synthesis Pathways
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit promising biological activities:
- Antimicrobial Properties : Compounds derived from this precursor have shown effectiveness against various bacterial and fungal strains, making them candidates for new antimicrobial agents .
- Antitumor Activity : Some thienoindole analogs synthesized from this compound demonstrate significant antitumor properties, particularly against specific cancer cell lines .
Case Study: Antitumor Activity
A study highlighted the synthesis of thieno[3,2-b]indole derivatives from this compound, which were tested for their antitumor efficacy. The results indicated that these compounds inhibited tumor growth in vitro, showcasing potential for further development into therapeutic agents .
Material Science
This compound is also utilized in material science, particularly in the development of organic electronic materials:
- Organic Photovoltaics : Its derivatives are being explored for use in organic solar cells due to their favorable electronic properties and ability to form π-conjugated systems .
- Dyes and Sensors : The compound's ability to act as a photosensitizer makes it suitable for applications in photodynamic therapy and as a component in organic dyes used in sensors .
Data Table: Material Applications
Mechanism of Action
The mechanism of action of methyl 3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. These interactions are crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Key Properties:
- Physical State : White to orange/green crystalline powder .
- Melting Point : 43–47°C .
- Synthesis : Produced via condensation of 2-chloroacrylic acid methyl ester with methyl thioglycolate or via reactions involving 2,3-dichloropropionic acid methyl ester .
- Applications: Intermediate in pharmaceutical synthesis (e.g., Tenoxicam, an anti-inflammatory drug) and organic chemistry research .
Structural and Functional Group Analysis
The following table compares methyl 3-hydroxythiophene-2-carboxylate with structurally related thiophene derivatives:
Reactivity and Functional Differences
- Hydroxyl vs. Methyl Groups : The -OH group in this compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to methyl-substituted analogs .
- Amino vs. Hydroxyl Groups: Methyl 3-amino-4-methylthiophene-2-carboxylate exhibits basicity (pKa ~8–10), enabling protonation in acidic conditions, unlike the acidic hydroxyl group (pKa ~4–6) .
- Chlorine Substituents : The electron-withdrawing -Cl group in methyl 5-chloro-3-hydroxythiophene-2-carboxylate increases electrophilicity at C5, favoring nucleophilic substitution reactions .
Pharmacological and Industrial Relevance
- This compound : Valued in anti-inflammatory drug synthesis due to its bioisosteric compatibility with aromatic carboxylic acids .
- Benzothiophene Derivatives (e.g., ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate): Broader π-conjugation enhances binding to biological targets like kinases .
- Methyl 3-methylthiophene-2-carboxylate : Lipophilic methyl group improves membrane permeability, making it suitable for agrochemical formulations .
Biological Activity
Methyl 3-hydroxythiophene-2-carboxylate (M3HTC) is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, along with a hydroxyl group and a carboxylate group. This compound has been studied for its biological activities, including antibacterial, antifungal, and anti-inflammatory properties, making it a valuable precursor for the synthesis of more complex thiophene-based molecules.
- Molecular Formula : C₆H₆O₃S
- Molecular Weight : 158.18 g/mol
- Structure : The compound contains a reactive ester group and a hydroxyl group attached to the thiophene ring.
Antimicrobial Properties
M3HTC exhibits notable antimicrobial activity against various pathogens. For instance, studies have shown that thiophene derivatives, including M3HTC, possess significant antibacterial and antifungal properties. The compound's structure allows it to interact effectively with microbial enzymes or cell membranes, leading to inhibition of growth.
Anti-inflammatory Effects
Research indicates that M3HTC may also have anti-inflammatory effects. Compounds derived from thiophenes are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests that M3HTC could be explored further as an anti-inflammatory agent.
Synthesis and Reactivity
M3HTC can be synthesized through various methods, including condensation reactions with E-3-methyl methoxyacrylate under alkaline conditions. Its reactivity allows it to form derivatives through alkylation and halogenation reactions, which can enhance its biological activity.
Table 1: Synthetic Routes and Yields
Synthesis Method | Yield (%) | Reference |
---|---|---|
Condensation with E-3-methyl methoxyacrylate | High | |
Halogenation followed by alkylation | Nearly quantitative |
Case Studies
-
Antimicrobial Activity Against Mycobacterium tuberculosis
- A study identified M3HTC as part of a novel series targeting Mycobacterium tuberculosis. The compound showed promising activity against resistant strains, suggesting its potential as a lead compound in tuberculosis treatment.
- In Vitro Profile :
- MIC (Minimum Inhibitory Concentration): 0.72 ± 0.30 μg/mL against H37Rv strain.
- Cytotoxicity: >100 μM in Vero cells, indicating low toxicity.
- Kinetic Solubility: >250 μM, favorable for drug formulation.
- Reference :
-
Anti-inflammatory Studies
- Research has demonstrated that M3HTC derivatives can inhibit the production of TNF-alpha in macrophage models, suggesting potential therapeutic applications in inflammatory diseases.
- The mechanism appears to involve modulation of NF-kB signaling pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-hydroxythiophene-2-carboxylate, and what experimental conditions are critical for reproducibility?
- Answer : Two primary methods are documented:
Condensation reaction : Reacting E-3-methyl methoxyacrylate with a suitable precursor under alkaline conditions. This method emphasizes the use of cost-effective reagents and controlled pH to achieve yields >65% .
Intermediate synthesis : As described in the production of Tenoxicam intermediates, the reaction involves cyclization steps with precise temperature control (reflux conditions) and purification via recrystallization .
Key considerations: Monitor reaction pH, use anhydrous solvents, and confirm purity via HPLC/NMR .
Q. What analytical techniques are recommended for characterizing this compound?
- Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- NMR spectroscopy : H and C NMR verify structural integrity, with distinct peaks for the hydroxyl (δ ~10 ppm) and ester carbonyl (δ ~165 ppm) groups .
- HPLC : Purity assessment (>95%) using reverse-phase chromatography with methanol-water gradients .
- Melting point : Reported as 42–43°C, serving as a preliminary purity check .
Q. How is the compound purified to achieve research-grade quality?
- Answer : Post-synthesis purification involves:
- Recrystallization : Solvent selection (e.g., methanol/water mixtures) to remove unreacted precursors .
- Reverse-phase HPLC : For isolating high-purity fractions, especially when synthesizing derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?
- Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Multi-technique validation : Cross-reference NMR, IR (C=O stretch ~1700 cm), and mass spectrometry .
- Computational modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data .
- Variable-temperature NMR : To detect dynamic equilibria in solution .
Q. What role does this compound play in crystallographic studies of heterocyclic systems?
- Answer : The compound’s rigid thiophene ring facilitates structural analysis:
- SHELX refinement : Employed for small-molecule crystallography to resolve puckering parameters (amplitude , phase ) .
- ORTEP-3 visualization : Generates 3D models to analyze substituent effects on ring planarity .
Q. How can synthetic methods be optimized to improve yield and scalability for research applications?
- Answer : Key optimizations include:
- Catalyst screening : Use DMAP/DCC to accelerate esterification and reduce side reactions .
- Flow chemistry : Continuous reactors enhance reproducibility for large-scale synthesis .
- In situ monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .
Q. What are the emerging applications of this compound in drug discovery?
- Answer : The compound serves as a precursor for bioactive molecules:
- Anticancer agents : Derivatives like MPTC inhibit kinase activity in tumor models .
- Anti-inflammatory intermediates : Used in Tenoxicam synthesis, targeting cyclooxygenase pathways .
Methodological note: Structure-activity relationship (SAR) studies require systematic substitution at the 3-hydroxy position .
Q. What computational approaches are used to predict the reactivity of this compound in novel reactions?
- Answer :
Properties
IUPAC Name |
methyl 3-hydroxythiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c1-9-6(8)5-4(7)2-3-10-5/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMVRXMFCHXUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342368 | |
Record name | Methyl 3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5118-06-9 | |
Record name | Methyl 3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-thiophene-2-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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